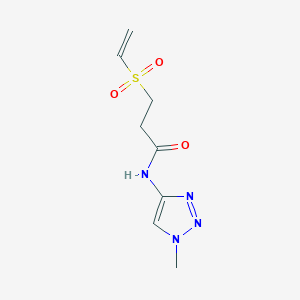
3-Ethenylsulfonyl-N-(1-methyltriazol-4-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethenylsulfonyl-N-(1-methyltriazol-4-yl)propanamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features an ethenylsulfonyl group attached to a propanamide backbone, with a 1-methyltriazol-4-yl substituent. Its distinct chemical structure makes it a subject of interest in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenylsulfonyl-N-(1-methyltriazol-4-yl)propanamide typically involves multiple steps, starting from readily available precursors. The process may include the following steps:
Formation of the Ethenylsulfonyl Group: This can be achieved through the reaction of an appropriate sulfonyl chloride with an ethenyl-containing compound under basic conditions.
Attachment of the Propanamide Backbone: The ethenylsulfonyl intermediate is then reacted with a suitable amine to form the propanamide structure.
Introduction of the 1-Methyltriazol-4-yl Group: This step involves the reaction of the propanamide intermediate with a 1-methyltriazole derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
3-Ethenylsulfonyl-N-(1-methyltriazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The ethenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the triazole ring or the sulfonyl group, leading to different products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the ethenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce various reduced forms of the compound.
科学研究应用
3-Ethenylsulfonyl-N-(1-methyltriazol-4-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be employed in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 3-Ethenylsulfonyl-N-(1-methyltriazol-4-yl)propanamide involves its interaction with specific molecular targets. The ethenylsulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The triazole ring may also participate in binding interactions with biological molecules, influencing their function.
相似化合物的比较
Similar Compounds
3-Ethenylsulfonyl-N-(1-methyltriazol-4-yl)phenylpropanamide: Similar structure but with a phenyl group.
3-Ethenylsulfonyl-N-(1-methyltriazol-4-yl)butanamide: Similar structure but with a butanamide backbone.
Uniqueness
3-Ethenylsulfonyl-N-(1-methyltriazol-4-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
属性
IUPAC Name |
3-ethenylsulfonyl-N-(1-methyltriazol-4-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3S/c1-3-16(14,15)5-4-8(13)9-7-6-12(2)11-10-7/h3,6H,1,4-5H2,2H3,(H,9,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGPOZDKUVTSPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)NC(=O)CCS(=O)(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














